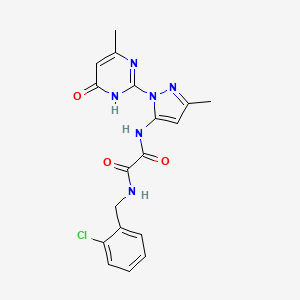

ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

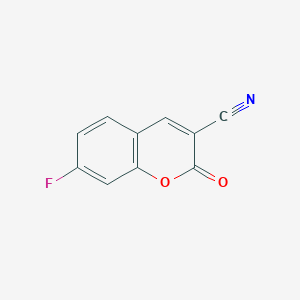

Molecular Structure Analysis

The molecular structure of ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can be determined using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-Visible . These techniques can provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications

1. Marine Fungal Compounds

- Research on marine fungi led to the discovery of new compounds structurally similar to ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate. These findings suggest potential applications in bioprospecting and drug discovery (Wu et al., 2010).

2. Heterocyclic Chemistry

- Syntheses involving 1,5-benzodiazepin-2-ones, closely related to the mentioned compound, highlight its relevance in creating diverse heterocyclic structures, crucial in pharmaceutical chemistry (Acheson & Tully, 1970).

3. Thiazolo[3,2-a][1,5]benzodiazepine Synthesis

- Studies on the synthesis of thiazolo[3,2-a][1,5]benzodiazepinium derivatives provide insights into the chemical versatility and potential applications of related benzodiazepin compounds in medicinal chemistry (Jančienė et al., 2008).

4. Reaction Mechanisms and Intermediates

- The study of reactions involving compounds analogous to ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate, such as various oxoalka-2,4-dienoic acid esters, contributes to understanding reaction mechanisms in organic chemistry, which can be applied to synthesis and drug development (Mukovoz et al., 2016).

5. Design of Biologically Active Heterocycles

- The use of compounds structurally related to ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate in synthesizing biologically active heterocycles underscores their importance in developing new therapeutic agents (Solodukhin et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets for this compound .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, which could potentially be affected by this compound .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various biological activities, which could potentially be the result of this compound’s action .

Action Environment

Such factors could potentially influence the compound’s action .

properties

IUPAC Name |

ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)8-9-7-12(16)15-11-6-4-3-5-10(11)14-9/h3-7,14H,2,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGDBPDXUSFOML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)